molecular formula C22H23N3O2 B1262859 Bradanicline CAS No. 639489-84-2

Bradanicline

Cat. No.: B1262859
CAS No.: 639489-84-2
M. Wt: 361.4 g/mol
InChI Key: OXKRFEWMSWPKKV-GHTZIAJQSA-N
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Description

Bradanicline, also known by its code name TC-5619, is a drug that was developed by Targacept. It acts as a partial agonist at the alpha-7 subtype of the neural nicotinic acetylcholine receptors. This compound has shown cognitive-enhancing effects in animal studies and was initially developed as a potential treatment for schizophrenia and attention deficit disorder .

Preparation Methods

The synthesis of Bradanicline involves several steps, starting with the preparation of the core structure, which includes a benzofuran ring fused to a quinuclidine moiety. The synthetic route typically involves:

    Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Attachment of the Quinuclidine Moiety: The quinuclidine structure is then attached to the benzofuran ring through a series of reactions, including nucleophilic substitution and reductive amination.

    Final Modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Receptor Binding and Activation Mechanism

Bradanicline binds to engineered ligand-gated ion channels like BARNI (this compound- and Acetylcholine-activated Receptor for Neuronal Inhibition), a chimeric receptor combining the α7 nAChR ligand-binding domain with the α1 glycine receptor ion pore . Key characteristics:

  • Binding Affinity : this compound exhibits an EC<sub>50</sub> of 0.019 µM for BARNI activation, compared to acetylcholine (ACh), which has an EC<sub>50</sub> of 95.1 µM .

  • Selectivity : Over 5,000-fold selectivity for α7 nAChR over other nicotinic receptor subtypes .

ParameterThis compound (BARNI)Acetylcholine (BARNI)
EC<sub>50</sub> (µM)0.01995.1
Activation DurationSustained (>20 min)Transient

Electrophysiological Impact

This compound induces anion influx through BARNI, hyperpolarizing neurons and reducing excitability:

  • Neuronal Suppression : At 0.15 µM, this compound decreased CA1 hippocampal neuron firing rates by 72% in murine models .

  • Input Resistance : Reduced by 40% post-administration, correlating with prolonged inhibitory effects .

Pharmacokinetics and Blood-Brain Barrier Penetrance

ParameterValue
Plasma Concentration*12.3 µM (1 hr post-injection)
Brain Tissue Concentration*8.7 µM (1 hr post-injection)
Half-life in Brain~4 hours

*Measured after intraperitoneal injection (100 mg/kg) in mice .

Therapeutic Efficacy in Seizure Models

  • Acute Seizures : this compound increased seizure-evocation thresholds by 2.3-fold in BARNI-expressing mice .

  • Chronic Epilepsy : Reduced spontaneous seizure frequency by 58% for up to 4 hours post-administration .

Chemical Stability and Metabolite Profile

While synthetic pathways for this compound are not detailed in the provided sources, its structural stability under physiological conditions is evidenced by:

  • Sustained Activity : No degradation observed during 20-minute neuronal exposure .

  • Metabolite Interactions : No significant interference from endogenous ACh at synaptic concentrations (0.1–6 nM) .

Comparative Analysis with Other Agonists

This compound outperforms traditional α7 nAChR agonists in specificity and duration:

  • PNU-282987 : Shorter half-life (<1 hour) and lower brain penetrance .

  • AR-R17779 : Higher off-target binding to α4β2 nAChRs .

Scientific Research Applications

Neurological Applications

Cognitive Enhancement and Schizophrenia Treatment

Bradanicline has been primarily studied for its potential cognitive-enhancing effects, particularly in relation to schizophrenia and attention deficit hyperactivity disorder (ADHD). Initial studies indicated that it could improve cognitive function in animal models, leading to its development as a treatment for cognitive impairment associated with schizophrenia .

  • Clinical Trials : Phase II clinical trials were conducted to evaluate the efficacy of this compound in patients with negative and cognitive symptoms of schizophrenia. However, these trials did not demonstrate significant benefits, leading to the discontinuation of its development for this indication .

Mechanism of Action

This compound acts as a partial agonist at the alpha7 nicotinic acetylcholine receptors, which are implicated in cognitive processes. Research has shown that activation of these receptors can lead to enhanced neuronal activity and improved synaptic plasticity, which are crucial for learning and memory .

Respiratory Applications

Chronic Cough Treatment

This compound is currently undergoing evaluation for its effectiveness in treating refractory chronic cough. A Phase II clinical trial initiated by Attenua Inc. aims to assess the safety and efficacy of this compound in this context. The trial involves a randomized, double-blind, dose-escalation design with up to 49 patients participating .

  • Trial Design : Patients will receive escalating doses of this compound or a placebo over three weeks, followed by a washout period before switching treatments. Cough frequency will be monitored using an objective recording device .

Anticonvulsant Potential

Recent studies have explored this compound's potential as an anticonvulsant agent. In animal models, administration of this compound resulted in a significant reduction in seizure frequency following induced seizures. This effect was attributed to the compound's ability to inhibit neuronal excitability through its action on the alpha7 nicotinic acetylcholine receptors .

  • Study Findings : In experiments involving mice expressing a modified receptor system (BARNI), this compound administration led to decreased seizure activity lasting several hours post-administration. This suggests potential for further development as an anticonvulsant therapy .

Summary Table of Clinical Applications

Application Area Status Clinical Phase Key Findings
SchizophreniaDiscontinuedPhase IINo significant cognitive benefits observed in trials .
Chronic CoughOngoingPhase IICurrently evaluating safety and efficacy; first patient treated .
AnticonvulsantExperimentalPreclinicalSignificant reduction in seizure frequency observed in animal models .

Mechanism of Action

Bradanicline exerts its effects by modulating the activity of the alpha-7 subtype of the neural nicotinic acetylcholine receptors. These receptors are associated with various biological functions, including inflammation regulation and cognitive functions. Activation of the alpha-7 receptors by this compound leads to neuroprotection, reducing neuronal cell deterioration and death .

Biological Activity

Bradanicline, also known by its developmental code name TC-5619, is a small molecule that acts as a partial agonist at the alpha-7 (α7) subtype of the neuronal nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention for its potential therapeutic applications, particularly in cognitive enhancement and the treatment of various neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical trial findings, and potential therapeutic uses.

This compound selectively targets the α7 nAChR, which plays a crucial role in several biological functions, including:

  • Neuroprotection : The activation of α7 nAChRs has been shown to protect neuronal cells from degeneration and death, thereby contributing to neuroprotective effects during injury or inflammation .
  • Cognitive Enhancement : Animal studies indicate that this compound enhances cognitive functions such as memory and learning .
  • Regulation of Inflammation : The α7 nAChR is involved in modulating inflammatory responses, making this compound a candidate for treating conditions characterized by chronic inflammation .

Clinical Trials and Research Findings

This compound has undergone several clinical trials aimed at evaluating its efficacy and safety for various indications. Below is a summary of significant findings from these studies:

Clinical Trial Indication Phase Findings
NCT03622216Refractory Chronic CoughPhase 2Initiated by Attenua Inc., focusing on dose escalation; first patient treated in 2018 .
Cognitive Impairment in SchizophreniaPhase 2Successfully completed but development was discontinued due to strategic decisions by Targacept and AstraZeneca .
Attention Deficit Hyperactivity Disorder (ADHD)Phase 2Development ceased in 2013 after unsuccessful trials .

Safety Profile

This compound has been reported to have a manageable safety profile. In the context of its clinical trials, it was generally well tolerated among participants. However, the specific adverse effects were not extensively documented due to the limited scope of completed studies .

Future Directions

Currently, this compound is being repurposed by Attenua Pharma for chronic cough treatment. The ongoing Phase 2 trial aims to explore its efficacy in this new indication, leveraging its mechanism of action on the α7 nAChR to potentially alleviate symptoms associated with chronic cough .

Q & A

Basic Research Questions

Q. How does Bradanicline modulate neuronal excitability in acute hippocampal slices, and what experimental methodologies are optimal for assessing its effects?

  • Methodological Answer : Current-clamp recordings in acute hippocampal slices (e.g., CA1 neurons) are widely used to measure input resistance and action potential thresholds pre- and post-Bradanicline application. Baseline measurements should be averaged 1 minute before drug application, with post-application data collected at 1–6 minutes and washout phases at 15+ minutes. Statistical validation via two-way ANOVA with Tukey’s HSD is critical to compare effects between experimental groups (e.g., BARNI vs. Scramble neurons) .

Q. What variables must be controlled when designing in vitro experiments to study this compound’s pharmacokinetic properties?

  • Methodological Answer : Key variables include bath application timing (5-minute intervals), temperature stability (32–34°C for neuronal viability), and consistent drug concentrations. Replicate experiments (n ≥ 10 neurons/group) and inclusion of scramble controls are essential to isolate this compound-specific effects from background noise .

Q. How can researchers reconcile contradictory findings between this compound’s acute vs. sustained effects on neuronal inhibition?

  • Methodological Answer : Discrepancies may arise from differences in application duration or slice viability. Standardize protocols by documenting input resistance changes over extended timelines (e.g., 15+ minutes post-washout) and validate results across multiple independent replicates. Statistical models (e.g., F-tests for variance) should assess intra-group consistency .

Advanced Research Questions

Q. What methodologies are recommended to investigate this compound’s dose-dependent effects on acetylcholine receptor subtypes in hybrid in vivo/in vitro models?

  • Methodological Answer : Combine electrophysiological recordings (e.g., patch-clamp) in acute slices with systemic this compound administration in transgenic animal models. Use graded concentrations (e.g., 10 nM–1 µM) to establish dose-response curves. Cross-validate findings with immunohistochemistry to map receptor subtype localization .

Q. How can researchers address variability in this compound’s efficacy across different neuronal populations (e.g., cortical vs. hippocampal neurons)?

  • Methodological Answer : Conduct comparative studies using region-specific neuronal cultures or brain slices. Control for confounding factors such as receptor density (via qPCR) and intrinsic excitability (via rheobase measurements). Meta-analyses of existing datasets (e.g., F(1,64) values from prior studies) can identify population-specific trends .

Q. What statistical frameworks are most robust for analyzing time-dependent changes in this compound-mediated neuronal inhibition?

  • Methodological Answer : Mixed-effects models account for longitudinal data (e.g., threshold current changes over 5-minute intervals). Pair with post hoc tests (e.g., Tukey’s HSD) to resolve interactions between time and treatment groups. Report effect sizes (e.g., η² for ANOVA) to quantify practical significance .

Q. Methodological & Ethical Considerations

Q. How should researchers optimize this compound’s experimental concentration to balance efficacy and off-target effects?

  • Methodological Answer : Pre-trial dose-ranging studies (e.g., 10–100 nM) in pilot cohorts can identify the EC₅₀ for neuronal inhibition. Use competitive binding assays to assess selectivity for target receptors. Reference prior studies (e.g., 100 pA current steps in BARNI neurons) to align with established protocols .

Q. What ethical guidelines apply to preclinical studies involving this compound administration in animal models? **

  • Methodological Answer : Adhere to NIH guidelines for preclinical research, including randomization, blinding, and humane endpoints. Document animal welfare metrics (e.g., weight, behavior) and obtain institutional IACUC approval. Transparently report attrition rates and exclusion criteria in publications .

Q. Data Integration & Cross-Disciplinary Approaches

Q. How can computational modeling enhance the interpretation of this compound’s effects on neuronal networks?

  • Methodological Answer : Integrate empirical data (e.g., input resistance values) into biophysical models (e.g., Hodgkin-Huxley equations) to simulate network-level inhibition. Validate predictions using optogenetic silencing in ex vivo preparations .

Q. What strategies ensure reproducibility when replicating this compound studies across laboratories?

  • Methodological Answer : Share detailed protocols via platforms like protocols.io , including bath solution composition (e.g., Ca²⁺/Mg²⁺ ratios) and equipment specifications. Collaborate on multi-center trials to assess inter-lab variability and publish negative results to mitigate publication bias .

Properties

Key on ui mechanism of action

Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). The α7 NNR is associated with a variety of biological functions. In particular, the α7 NNR has been shown in animal studies to be an essential regulator of both inflammation arising from injury or infection and cognitive functions. α7 NNR plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection.

CAS No.

639489-84-2

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1

InChI Key

OXKRFEWMSWPKKV-GHTZIAJQSA-N

SMILES

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

Isomeric SMILES

C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

Key on ui other cas no.

639489-84-2

Synonyms

N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide
TC 5619
TC-5619
TC5619

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diphenylchlorophosphate (96 μL, 124 mg, 0.46 mmol) was added drop-wise to a solution of the benzofuran-2-carboxylic acid (75 mg, 0.46 mmol) and triethylamine (64 μL, 46 mg, 0.46 mmol) in dry dichloromethane (1 mL). After stirring at ambient temperature for 45 min, a solution of (2R,3S)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane (0.10 g, 0.46 mmol) (that derived from the di-p-toluoyl-L-tartaric acid salt) and triethylamine (64 μL, 46 mg, 0.46 mmol) in dry dichloromethane (1 mL) was added. The reaction mixture was stirred overnight at ambient temperature, and then treated with 10% sodium hydroxide (1 mL). The biphasic mixture was separated, and the organic layer and a chloroform extract (2 mL) of the aqueous layer was concentrated by rotary evaporation. The residue was dissolved in methanol and purified by HPLC on a C18 silica gel column, using an acetonitrile/water gradient, containing 0.05% trifluoroacetic acid, as eluent. Concentration of selected fractions, partitioning of the resulting residue between chloroform and saturated aqueous sodium bicarbonate, and evaporation of the chloroform gave 82.5 mg (50% yield) of a white powder. The NMR spectrum was identical to that obtained for the 2S,3R isomer.
Quantity
96 μL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
64 μL
Type
reactant
Reaction Step One
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1 mL
Type
solvent
Reaction Step One
Name
(2R,3S)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane
Quantity
0.1 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
64 μL
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reactant
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1 mL
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reactant
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1 mL
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solvent
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Yield
50%

Synthesis routes and methods II

Procedure details

Diphenylchlorophosphate (0.35 mL, 0.46 g, 1.7 mmol) was added drop-wise to a solution of benzofuran-2-carboxylic acid (0.28 g, 1.7 mmol) and triethylamine (0.24 mL, 0.17 g, 1.7 mmol) in dry dichloromethane (5 mL). After stirring at ambient temperature for 30 min, a solution of (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane (0.337 g, 1.55 mmol) (that derived from the di-p-toluoyl-D-tartaric acid salt) and triethylamine (0.24 mL, 0.17 g, 1.7 mmol) in dry dichloromethane (5 mL) was added. The reaction mixture was stirred overnight at ambient temperature, and then treated with 10% sodium hydroxide (1 mL). The biphasic mixture was separated, and the organic layer was concentrated on a Genevac centrifugal evaporator. The residue was dissolved in methanol (6 mL) and purified by HPLC on a C18 silica gel column, using an acetonitrile/water gradient, containing 0.05% trifluoroacetic acid, as eluent. Concentration of selected fractions, partitioning of the resulting residue between chloroform and saturated aqueous sodium bicarbonate, and evaporation of the chloroform gave 0.310 g (42% yield) of white powder (95% pure by GCMS). 1H NMR (300 MHz, CDCl3) δ 8.51 (d, 1H), 8.34 (dd, 1H), 7.66 (d, 1H), 7.58 (dt, 1H), 7.49 (d, 1H), 7.44 (s, 1H), 7.40 (dd, 1H), 7.29 (t, 1H), 7.13 (dd, 1H), 6.63 (d, 1H), 3.95 (t, 1H), 3.08 (m, 1H), 2.95 (m, 4H), 2.78 (m, 2H), 2.03 (m, 1H), 1.72 (m, 3H), 1.52 (m, 1H).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.337 g
Type
reactant
Reaction Step Two
Name
di-p-toluoyl-D-tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.24 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
42%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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